ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 4-bromothiophene-3-carboxylate under basic conditions to form the corresponding thiadiazole-thiophene intermediate. This intermediate is then reacted with 3-bromopropionyl chloride to introduce the propanamido group, followed by esterification with ethanol to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .
Chemical Reactions Analysis
ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic ring and are known for their diverse biological activities.
Benzothiazole derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGLHFCALNRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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